(1,3-dimethyl-1H-pyrazol-4-yl)methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
(1,3-dimethyl-1H-pyrazol-4-yl)methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of appropriate pyrazole derivatives. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-4-yl)methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,3-dimethyl-1H-pyrazol-4-yl)methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its mechanism of action and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It is being evaluated for its efficacy in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It is employed in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
- 1,3-diphenyl-1H-pyrazol-4-yl derivatives
Uniqueness
(1,3-dimethyl-1H-pyrazol-4-yl)methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and carboxylate functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methyl 4-chloro-2-methylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2/c1-7-8(5-15(2)14-7)6-18-11(17)10-9(12)4-13-16(10)3/h4-5H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOABDMUPCJJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1COC(=O)C2=C(C=NN2C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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